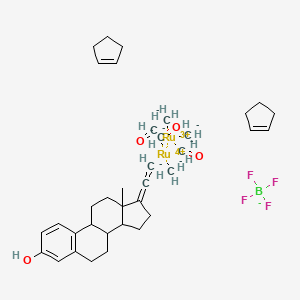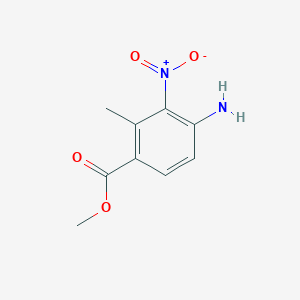
Methyl 4-amino-2-methyl-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brigimadlin intermediate-1 is a compound used in the synthesis of brigimadlin, a novel and highly potent MDM2–p53 antagonist. Brigimadlin has shown promising antitumor activity by restoring the tumor-suppressor function of p53, which is often inactivated in various cancers .
準備方法
The synthesis of brigimadlin intermediate-1 involves several steps, including the formation of a spiro-oxindole structure. The synthetic route typically includes the following steps:
Formation of the spiro-oxindole core: This step involves the cyclization of an appropriate precursor to form the spiro-oxindole structure.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties of brigimadlin intermediate-1.
Purification: The final compound is purified using techniques such as chromatography to obtain a high-purity product.
Industrial production methods for brigimadlin intermediate-1 are optimized to ensure high yield and purity while minimizing production costs and environmental impact. These methods often involve large-scale synthesis and advanced purification techniques.
化学反応の分析
Brigimadlin intermediate-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of brigimadlin intermediate-1 may yield a ketone or aldehyde, while reduction may yield an alcohol.
科学的研究の応用
Brigimadlin intermediate-1 is primarily used in the synthesis of brigimadlin, which has several scientific research applications, including:
Cancer Research: Brigimadlin is being investigated for its potential to treat various types of cancer by restoring the tumor-suppressor function of p53
Drug Development: Brigimadlin serves as a lead compound for the development of new MDM2–p53 antagonists with improved efficacy and safety profiles.
Biological Studies: Brigimadlin is used in studies to understand the role of the MDM2–p53 interaction in cancer and other diseases.
作用機序
Brigimadlin intermediate-1 exerts its effects by binding to the MDM2 protein and blocking its interaction with p53. This prevents MDM2 from inactivating p53, thereby restoring the tumor-suppressor function of p53. The restored p53 function leads to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Brigimadlin intermediate-1 is unique compared to other MDM2–p53 antagonists due to its high potency and favorable pharmacokinetic properties. Similar compounds include:
Nutlin-3: An early MDM2–p53 antagonist with lower potency and higher toxicity compared to brigimadlin.
RG7112: Another MDM2–p53 antagonist with similar mechanisms of action but different pharmacokinetic profiles.
Brigimadlin intermediate-1 stands out due to its high bioavailability, dose-linear pharmacokinetics, and potent antitumor activity in preclinical models .
特性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
methyl 4-amino-2-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,10H2,1-2H3 |
InChIキー |
AAPWHMLRYVZJKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
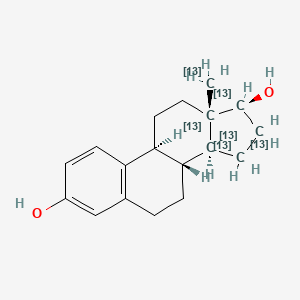

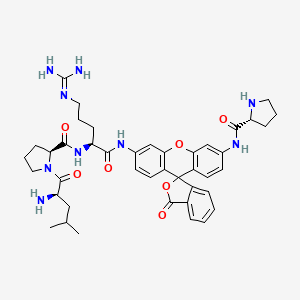
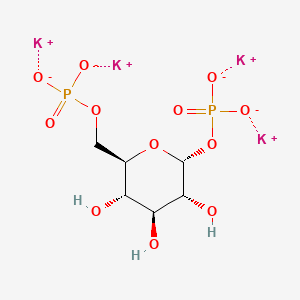

![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)

![[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15137338.png)
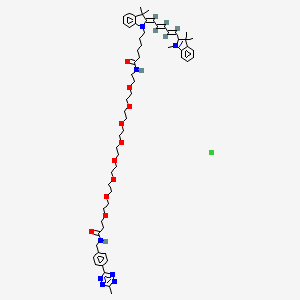
![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)

![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B15137363.png)
